
3-(2,4,6-Trimethylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,6-Trimethylphenyl)prop-2-enoic acid: is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is also known by its IUPAC name, (2E)-3-mesityl-2-propenoic acid . This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a propenoic acid moiety, making it a derivative of cinnamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-trimethylphenyl)prop-2-enoic acid typically involves the condensation of mesitylaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4,6-Trimethylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the mesityl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products:
Oxidation: Mesitylcarboxylic acid or mesityl ketone.
Reduction: 3-(2,4,6-Trimethylphenyl)propanoic acid.
Substitution: Various substituted mesityl derivatives.
Scientific Research Applications
Chemistry: 3-(2,4,6-Trimethylphenyl)prop-2-enoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action for 3-(2,4,6-trimethylphenyl)prop-2-enoic acid is not well-documented. based on its structure, it may interact with various molecular targets through:
Electrophilic and nucleophilic interactions: The double bond and carboxylic acid group can participate in various chemical reactions.
Aromatic interactions: The mesityl group can engage in π-π stacking and other aromatic interactions.
Comparison with Similar Compounds
- 3-(2,4,5-Trimethylphenyl)prop-2-enoic acid
- 3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness: 3-(2,4,6-Trimethylphenyl)prop-2-enoic acid is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
VNQFOGSHTGKBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


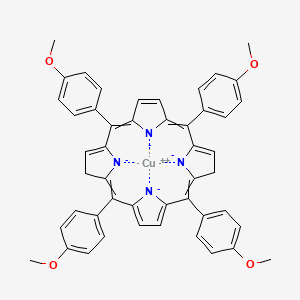
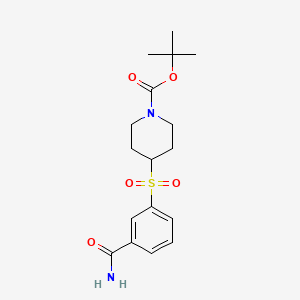
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
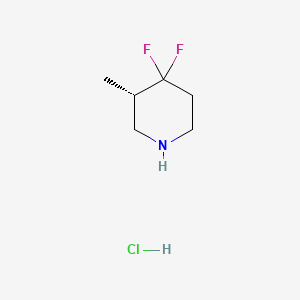
![(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone](/img/structure/B12444634.png)
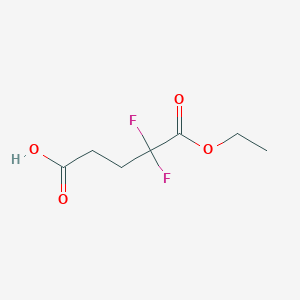
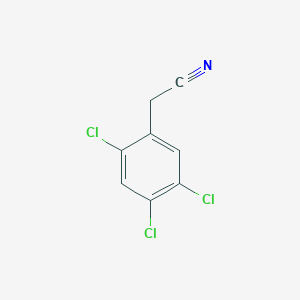
![tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B12444643.png)
![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)
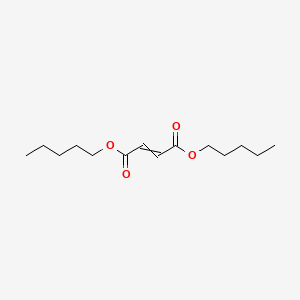
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)

